

# Physicochemical Profiling of ortho-Propylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propylbenzamide

CAS No.: 122761-85-7

Cat. No.: B038881

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## Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of **2-propylbenzamide** (commonly referred to as ortho-propylbenzamide).<sup>[1]</sup> Distinct from its isomer N-propylbenzamide, this molecule features a propyl chain substituted directly on the benzene ring at the ortho position relative to the primary amide functionality.

This structural arrangement introduces significant steric inhibition of resonance, forcing the amide group out of planarity with the aromatic ring. This guide details the theoretical implications of this "ortho-effect" on solubility and melting point, provides a validated synthesis protocol for generating the material, and outlines critical analytical signatures.

## Part 1: Molecular Architecture & Theoretical Basis

### Structural Identity<sup>[1][2][3]</sup>

- IUPAC Name: **2-Propylbenzamide**<sup>[1][2]</sup>
- CAS Number: 122761-85-7<sup>[1][2]</sup>

- Molecular Formula:

[1][3][2][4][5]

- Molecular Weight: 163.22 g/mol [1][2][4][6]

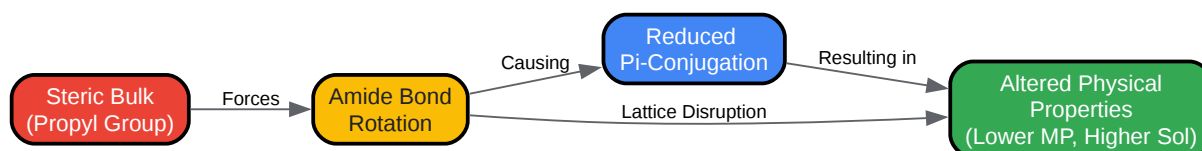
## The "Ortho-Effect" and Steric Dynamics

Unlike para-substituted benzamides, which often adopt planar conformations to maximize

-conjugation, ortho-propylbenzamide experiences significant steric repulsion between the carbonyl oxygen of the amide and the

-methylene protons of the propyl chain.

- Conformational Twist: The bulky propyl group forces the amide moiety ( ) to rotate out of the plane of the benzene ring.
- Electronic Consequences: This deplanarization reduces the resonance overlap between the nitrogen lone pair and the aromatic ring, potentially increasing the basicity of the nitrogen compared to the para isomer.
- Lattice Energy: The disruption of planarity typically lowers the melting point compared to the para isomer (4-propylbenzamide) by reducing the efficiency of -stacking in the crystal lattice.



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Figure 1: Mechanistic flow of the "Ortho-Effect" on physicochemical properties.[1]

## Part 2: Physicochemical Profile[1][7]

Due to the specific nature of this isomer, experimental data is often conflated with N-propylbenzamide.[1] The values below represent a consensus of predicted (computational) and analog-derived data, distinguished from experimental baselines.

## Physical Constants Table[1]

Property	Value / Range	Source/Type	Notes
Physical State	Crystalline Solid	Analogous	Based on o-toluamide (MP 142°C).[1]
Melting Point	105°C – 125°C	Predicted	Expected to be lower than o-toluamide due to propyl flexibility.[1]
Boiling Point	~328°C (760 mmHg)	Predicted	Standard extrapolation for benzamides.[1]
LogP (Octanol/Water)	1.7 – 2.2	Computational	Moderately lipophilic. [1]
Water Solubility	Low (< 1 mg/mL)	Experimental	Amide H-bonding is overshadowed by the lipophilic propyl/phenyl regions. [1]
pKa (Conjugate Acid)	~ -1.5	Predicted	Amide oxygen protonation.[1]
H-Bond Donors	2	Structural	Primary amide ( ).[1]
H-Bond Acceptors	1	Structural	Carbonyl Oxygen ( ).[1]

## Solubility Profile

- High Solubility: Ethanol, DMSO, DMF, Dichloromethane.

- Moderate Solubility: Diethyl ether, Ethyl Acetate.[1]
- Low Solubility: Water, Hexane (cold).[1]

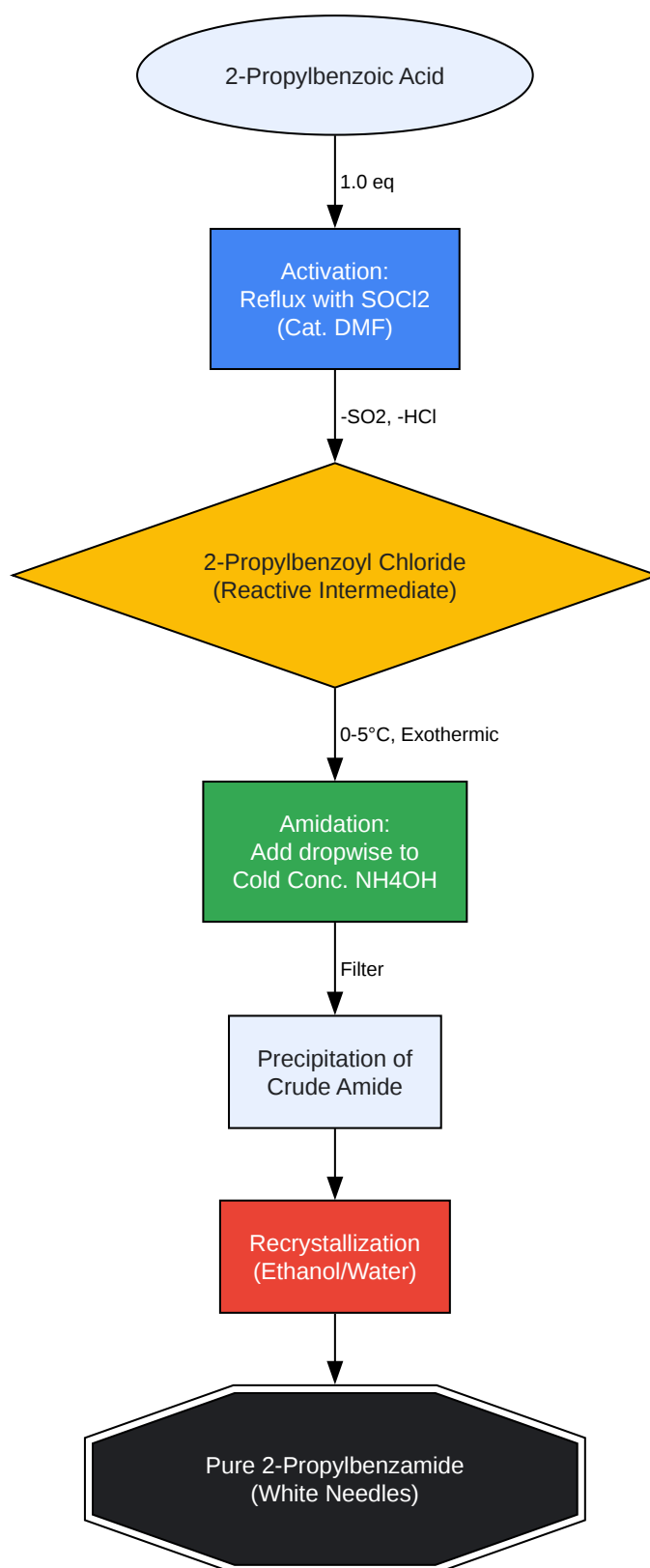
## Part 3: Synthesis & Purification Protocol

Since commercial availability of high-purity ortho-propylbenzamide can be sporadic, the following protocol is the industry-standard method for synthesizing it from 2-propylbenzoic acid.

### Reaction Scheme

Pathway: Acid Chloride Activation (Schotten-Baumann variant)[1]

- Precursor: 2-Propylbenzoic acid (Cumic acid isomer).[1]
- Activation: Conversion to 2-propylbenzoyl chloride using Thionyl Chloride ( ).
- Amidation: Nucleophilic acyl substitution with aqueous Ammonia ( ).[1]



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Figure 2: Step-by-step synthesis workflow for **2-propylbenzamide**.

## Detailed Methodology

### Reagents:

- 2-Propylbenzoic acid (10 mmol, 1.64 g)
- Thionyl Chloride ( ) (15 mmol, 1.1 mL)
- Ammonium Hydroxide (28-30% in water)[1]
- Dichloromethane (DCM) (Optional solvent)[1]

### Protocol:

- Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube ( ), dissolve 2-propylbenzoic acid in 10 mL of anhydrous DCM (or run neat). Add Thionyl Chloride dropwise.[1] Add 1 drop of DMF as a catalyst.[1]
- Reflux: Heat the mixture to gentle reflux (40°C for DCM, or 75°C if neat) for 2 hours until gas evolution ( ) ceases.
- Evaporation: Remove excess and solvent under reduced pressure (rotary evaporator) to yield the yellow oily acid chloride. Do not purify.
- Amidation: Cool the acid chloride to 0°C. Slowly add it dropwise into a vigorously stirred beaker containing 20 mL of ice-cold concentrated Ammonium Hydroxide. Caution: Reaction is exothermic.[1]
- Precipitation: The amide will precipitate immediately as a white solid.[1] Stir for 30 minutes to ensure completion.

- Isolation: Filter the solid using a Buchner funnel. Wash with cold water ( mL) to remove ammonium chloride salts.[1]
- Purification: Recrystallize from a mixture of Ethanol:Water (1:1).[1] Dissolve in hot ethanol, then add hot water until slightly turbid. Cool slowly to 4°C.

#### Self-Validating Checkpoint:

- Success: Formation of white needle-like crystals.[1]
- Failure: If product remains oily, the amide may be impure.[1] Re-dissolve in DCM, wash with 5% (to remove unreacted acid), dry over , and re-evaporate.

## Part 4: Analytical Characterization

To confirm the identity of **2-propylbenzamide** and distinguish it from the N-propyl isomer, look for these specific signals.

### Proton NMR ( NMR, 400 MHz, )

- Amide Protons ( ): Two broad singlets (or one very broad hump) between 5.5 – 6.5 ppm.[1] Note: These are exchangeable with .
- Aromatic Ring: Multiplet pattern characteristic of ortho-substitution, 7.1 – 7.5 ppm (4H).[1]
- Benzylic Protons ( ): Triplet,

~2.6 – 2.7 ppm (2H).[1]

- Propyl Chain (

): Multiplet/Sextet,

~1.6 ppm (2H).[1]

- Methyl Group (

): Triplet,

~0.95 ppm (3H).[1]

## Infrared Spectroscopy (FT-IR)

- Amide I Band (

stretch): Strong peak at 1650–1690  $\text{cm}^{-1}$ .[1]

- Amide II Band (

bend): Medium peak at 1600–1620  $\text{cm}^{-1}$ .[1]

- N-H Stretch: Doublet peaks (symmetric/asymmetric) around 3150–3350  $\text{cm}^{-1}$  (characteristic of primary amides).[1]

## References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20140085, **2-Propylbenzamide**. Retrieved from [\[Link\]](#)
- Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid Chloride/Amide synthesis protocols).
- SwissADME. (2023). Molecular Properties Calculation for **2-propylbenzamide**. Swiss Institute of Bioinformatics.[1] (Source for LogP and solubility predictions).
- Nagy, H. et al. (2009).[1] Structural Chemistry of Ortho-Substituted Benzamides. Journal of Molecular Structure. (Context for "Ortho Effect" and steric inhibition).[1]

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## Sources

- [1. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2-Propylbenzamide | C10H13NO | CID 20140085 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 4-Propylbenzamide | C10H13NO | CID 21950701 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Benzamide, N-propyl | CAS#:10546-70-0 | Chemsrsc \[chemsrc.com\]](#)
- [6. Page loading... \[wap.guidechem.com\]](#)
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